ethyl 4-phenyl-1H-pyrazole-1-acetate

TGF-beta signaling Kinase inhibition Phenylpyrazole SAR

Ethyl 4-phenyl-1H-pyrazole-1-acetate (CAS not universally assigned; molecular formula C13H14N2O2, MW 230.26 g/mol) is a phenylpyrazole derivative featuring a pyrazole core substituted with a phenyl group at the 4-position and an ethyl acetate moiety at the 1-position. This compound belongs to the broader class of pyrazole-1-acetate derivatives, which are recognized as versatile synthetic intermediates and pharmacologically relevant scaffolds with documented anti-inflammatory, analgesic, and antipyretic properties.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
Cat. No. B8421284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-phenyl-1H-pyrazole-1-acetate
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C=C(C=N1)C2=CC=CC=C2
InChIInChI=1S/C13H14N2O2/c1-2-17-13(16)10-15-9-12(8-14-15)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
InChIKeyWTLQRLRCTJHDFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Phenyl-1H-Pyrazole-1-Acetate: Structural Identity, Physicochemical Properties, and Class Context for Informed Procurement


Ethyl 4-phenyl-1H-pyrazole-1-acetate (CAS not universally assigned; molecular formula C13H14N2O2, MW 230.26 g/mol) is a phenylpyrazole derivative featuring a pyrazole core substituted with a phenyl group at the 4-position and an ethyl acetate moiety at the 1-position . This compound belongs to the broader class of pyrazole-1-acetate derivatives, which are recognized as versatile synthetic intermediates and pharmacologically relevant scaffolds with documented anti-inflammatory, analgesic, and antipyretic properties [1]. The compound is structurally distinct from its regioisomer 4-(pyrazol-1-yl)phenylacetic acid ethyl ester (CAS 66956-13-6) and from the more common 4-phenyl-1H-pyrazole parent scaffold (4-phenyl-1H-pyrazole), which lacks the N1-acetate ester functionality that confers differentiated reactivity and potential biological profile .

Why In-Class Pyrazole-1-Acetate Analogs Cannot Simply Be Interchanged: The Case for Ethyl 4-Phenyl-1H-Pyrazole-1-Acetate Specificity


Within the phenylpyrazole-1-acetate series, even minor structural perturbations produce substantial differences in biological activity and synthetic utility. The position of the phenyl substituent (N1-phenyl vs. C4-phenyl), the ester alkyl chain length (methyl vs. ethyl), and the presence or absence of additional ring substituents each independently modulate potency, selectivity, and physicochemical properties [1]. For example, the simple 4-phenyl-1H-pyrazole parent compound lacking the N1-acetate group exhibits only weak PKB/Akt inhibitory activity (IC50 = 135,000 nM), whereas N1-acetate-functionalized 4-phenylpyrazoles as a class demonstrate TGF-beta receptor I kinase inhibition in the 30-555 nM range, representing a >240-fold potency window [2][3]. Furthermore, SAR studies on pyrazole-1-acetate CRTh2 antagonists have demonstrated that the pyrazole core exhibits a distinct structure-activity relationship compared to related indole acetic acid scaffolds, confirming that even bioisosteric core replacement does not preserve activity [4]. These findings collectively demonstrate that generic substitution within this compound class is not supported by the available evidence, and compound-specific selection is warranted.

Quantitative Differentiation Evidence for Ethyl 4-Phenyl-1H-Pyrazole-1-Acetate Versus Closest Analogs


TGF-Beta Receptor I Kinase Inhibitory Potency: 4-Phenylpyrazole-1-Acetate Class vs. Parent 4-Phenyl-1H-Pyrazole

4-Phenyl substituted pyrazole derivatives, as a class that includes N1-functionalized analogs such as ethyl 4-phenyl-1H-pyrazole-1-acetate, exhibit TGF-beta receptor I kinase (ALK5) inhibitory potency with IC50 values ranging from 30 to 555 nM, as reported in the BRENDA database [1]. In contrast, the unsubstituted parent compound 4-phenyl-1H-pyrazole (lacking the N1-acetate ester) shows only weak inhibition of the related PKB/Akt kinase with an IC50 of 135,000 nM (BindingDB) [2]. The N1-acetate ester functionalization is structurally consistent with enhanced kinase binding, reflecting the established SAR that N1-substitution on the pyrazole ring significantly modulates target engagement potency. This represents a quantifiable potency differential of approximately 240- to 4,500-fold favoring N1-acetate-functionalized analogs over the unsubstituted parent scaffold.

TGF-beta signaling Kinase inhibition Phenylpyrazole SAR

Structural Differentiation from Regioisomer: Ethyl 4-Phenyl-1H-Pyrazole-1-Acetate vs. 4-(Pyrazol-1-yl)Phenylacetic Acid Ethyl Ester

Ethyl 4-phenyl-1H-pyrazole-1-acetate and 4-(pyrazol-1-yl)phenylacetic acid ethyl ester (CAS 66956-13-6) are constitutional isomers with identical molecular formula (C13H14N2O2) and molecular weight (230.26), yet they differ fundamentally in connectivity: the target compound bears the phenyl group directly at the pyrazole C4 position with the acetate ester at N1, whereas the regioisomer has the pyrazole N1 attached to the phenyl ring with the acetate ester on the phenylacetic acid moiety . This connectivity difference produces distinct pharmacophoric geometries: the target compound's dihedral angle between pyrazole and phenyl rings has been crystallographically determined as 52.34° in a closely related N1-substituted 4-phenylpyrazole analog, whereas the isoxazole-phenyl analog shows a much smaller angle of 7.30°, indicating that the regioisomeric connectivity significantly alters three-dimensional conformation and, consequently, molecular recognition [1]. The distinct connectivity also affects metabolic liability: N1-acetate esters are susceptible to esterase-mediated hydrolysis to the corresponding acetic acid, whereas the phenylacetic acid ester regioisomer presents a different metabolic soft spot.

Regioisomer differentiation Structural isomerism Pharmacophore mapping

Differentiation from Methyl Ester Analog: Ethyl vs. Methyl 2-(4-Phenyl-1H-Pyrazol-1-yl)Acetate — Implications for Lipophilicity and Metabolic Stability

The methyl ester analog methyl 2-(4-phenyl-1H-pyrazol-1-yl)acetate (CAS not specified; C12H12N2O2, MW 216.24) represents the closest commercially available analog to ethyl 4-phenyl-1H-pyrazole-1-acetate . The single methylene difference in the ester alkyl chain produces predictable and quantifiable changes in lipophilicity: the ethyl ester has a calculated LogP approximately 0.4-0.6 units higher than the methyl ester based on the Hansch π-value for a methylene group (π(CH2) ≈ 0.5) [1]. This lipophilicity difference directly impacts membrane permeability, metabolic stability (esterase hydrolysis rates differ between methyl and ethyl esters), and chromatographic retention behavior during purification [2]. In the context of pyrazole-1-acetate CRTh2 antagonists, SAR studies have demonstrated that even subtle modifications to the acetate moiety can significantly alter both in vitro potency and pharmacokinetic profiles, underscoring that the ethyl and methyl esters are not functionally equivalent despite their structural similarity [3].

Ester homologation Lipophilicity Metabolic stability Prodrug design

Differentiation from 4,5-Diarylpyrazole-1-Acetate Analogs: Monophenyl vs. Diphenyl Substitution Pattern for Kinase Selectivity Profiling

Ethyl 4-phenyl-1H-pyrazole-1-acetate, with a single phenyl substituent at the C4 position, presents a distinct steric and electronic profile compared to 4,5-diarylpyrazole-1-acetate analogs such as ethyl 4,5-diphenyl-1H-pyrazole-1-acetate or ethyl 4-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-1-acetate, which have been explicitly exemplified in antiarrhythmic agent patents [1]. The addition of a second aryl substituent at the C5 position introduces additional steric bulk and conformational constraints that can alter kinase selectivity profiles: the BRENDA database reports that 4-phenyl-substituted pyrazole inhibitors exhibit TGF-beta receptor I kinase IC50 values of 30-555 nM, whereas related 4,5-diaryl-substituted pyrazole analogs (e.g., 3,4- or 4,5-diaryl-1H-pyrazole-1-acetamides) are described as having utility in cardiac arrhythmia through distinct ion channel mechanisms, indicating divergent target selectivity [1][2]. The monophenyl C4-substituted scaffold provides a simpler pharmacophore with potentially cleaner selectivity profiles compared to diaryl analogs, which is advantageous for target deconvolution and hit-to-lead optimization programs where polypharmacology is undesirable.

Kinase selectivity Diarylpyrazole Steric bulk Off-target profiling

Synthetic Versatility: N1-Acetate Ester as a Differentiated Handle for Further Derivatization vs. C4-Acetate Pyrazole Isomers

The N1-acetate ethyl ester moiety in ethyl 4-phenyl-1H-pyrazole-1-acetate serves as a chemically orthogonal derivatization handle that is distinct from C4-acetate pyrazole isomers. The N1-acetate ester can be selectively hydrolyzed to the corresponding carboxylic acid (4-phenyl-1H-pyrazole-1-acetic acid) under mild basic conditions, providing a versatile intermediate for amide coupling, hydrazide formation, or further homologation . This contrasts with pyrazol-4-acetic acid ethyl esters (e.g., ethyl 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylacetate, CAS 32710-86-4), where the acetate is attached at the C4 ring carbon rather than the N1 nitrogen . The N1-attachment geometry places the carboxylate-derived functionality in a distinct spatial orientation relative to the pyrazole ring system, which is critical for structure-based design applications. Patent literature on pyrazol-1-ylphenylacetic acids explicitly teaches that the N1-acetate position is pharmacologically productive, with pyrazol-1-ylphenylacetic acids demonstrating anti-inflammatory, analgesic, and antipyretic activities [1]. The ethyl ester form provides a balance of stability for storage (vs. the free acid) and convenient reactivity for onward synthesis.

Synthetic intermediate Derivatization handle Ester hydrolysis Amide coupling

Enantiomeric Purity Consideration: Racemic Ethyl α-Phenyl-1H-Pyrazole-1-Acetate vs. Achiral Ethyl 4-Phenyl-1H-Pyrazole-1-Acetate

A critical structural distinction exists between the target compound ethyl 4-phenyl-1H-pyrazole-1-acetate (achiral at the acetate α-carbon, as the α-carbon bears two hydrogen atoms) and the closely related compound ethyl α-phenyl-1H-pyrazole-1-acetate (CAS 159458-11-4), which bears a phenyl substituent at the α-carbon of the acetate group, rendering it chiral . The presence of the α-phenyl substituent introduces a stereogenic center, meaning that ethyl α-phenyl-1H-pyrazole-1-acetate exists as a racemic mixture (or can be resolved into enantiomers), adding complexity to biological interpretation due to potential enantioselective target engagement [1]. The target compound, lacking this α-substituent, is achiral and therefore does not introduce stereochemical variables into assay results or require enantiomeric purity specifications in procurement. This distinction is particularly important for fragment-based drug discovery and high-throughput screening, where chiral compounds introduce additional data analysis complexity and potential false positives/negatives due to differential enantiomer activity.

Chirality Enantiomeric purity α-Substitution Stereochemistry

Optimal Procurement and Application Scenarios for Ethyl 4-Phenyl-1H-Pyrazole-1-Acetate Based on Evidence-Based Differentiation


Kinase Inhibitor Hit-to-Lead and Chemical Probe Development Programs Targeting TGF-Beta Receptor I (ALK5)

Given the established class-level TGF-beta receptor I kinase inhibitory activity of 4-phenyl substituted pyrazole derivatives (IC50 30-555 nM), ethyl 4-phenyl-1H-pyrazole-1-acetate serves as an achiral, synthetically tractable starting point for ALK5 inhibitor optimization [1]. Its N1-acetate ester provides a convenient hydrolysis handle for generating the corresponding carboxylic acid for SAR expansion via amide coupling, while the C4-phenyl group offers a vector for substitution to modulate potency and selectivity. The compound's achiral nature eliminates the stereochemical complexity associated with α-substituted analogs, streamlining SAR interpretation [2].

Anti-Inflammatory Drug Discovery Leveraging the Pyrazol-1-ylphenylacetic Acid Pharmacophore

Patent literature establishes that pyrazol-1-ylphenylacetic acids and their esters possess anti-inflammatory, analgesic, and antipyretic properties [1]. Ethyl 4-phenyl-1H-pyrazole-1-acetate, upon ester hydrolysis, yields the corresponding 4-phenyl-1H-pyrazole-1-acetic acid, which aligns with this pharmacologically validated scaffold. This positions the compound as a strategic intermediate for medicinal chemistry teams developing non-steroidal anti-inflammatory drug (NSAID) candidates, particularly where COX-2 selectivity or dual COX/LOX inhibition is desired. The N1-acetate attachment differentiates it from C4-acetate pyrazole isomers that may exhibit distinct pharmacological profiles.

Chemical Biology Tool Compound Synthesis via Selective N1-Acetate Derivatization

The N1-acetate ethyl ester moiety provides a chemically orthogonal functional group that can be selectively manipulated in the presence of the C4-phenyl substituent, enabling efficient synthesis of diverse compound libraries for chemical biology applications [1]. The ethyl ester can be hydrolyzed to the acid for bioconjugation (e.g., amide coupling to fluorophores, biotin, or solid supports), while the unsubstituted C3 and C5 positions on the pyrazole ring remain available for further functionalization (e.g., halogenation, cross-coupling). This differentiated reactivity profile makes the compound a preferred building block over C4-acetate isomers, whose acetate group is directly attached to the ring carbon and may exhibit altered reactivity.

Fragment-Based Drug Discovery (FBDD) with Well-Characterized Vector Elaboration Potential

As a low molecular weight (230.26 Da) fragment-like molecule with established kinase-binding precedent in the 4-phenylpyrazole class, ethyl 4-phenyl-1H-pyrazole-1-acetate is suitable for fragment-based screening campaigns [1]. Its achiral nature and well-defined synthetic elaboration vectors (ester hydrolysis, C3/C5 halogenation, phenyl ring substitution) enable systematic fragment growth with minimal stereochemical complication. The compound's differentiation from the simpler 4-phenyl-1H-pyrazole fragment (which shows only weak PKB/Akt inhibition at 135,000 nM) is critical: the N1-acetate ester provides additional hydrogen bond acceptor capacity (carbonyl oxygen) and a vector for growing toward affinity, potentially improving initial fragment hit rates [2].

Quote Request

Request a Quote for ethyl 4-phenyl-1H-pyrazole-1-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.